ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an acyl chloride reacts with an amine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride.
Esterification: Finally, the ester group is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the acetamido and sulfonamide groups, making it less versatile in medicinal applications.
Methyl 4-cyano-3-methyl-5-(2-(N-methylmethylsulfonamido)acetamido)thiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for a wide range of chemical modifications and applications. Its combination of a cyano group, acetamido group, sulfonamide group, and ester group makes it particularly versatile in both synthetic and applied chemistry.
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S2/c1-5-21-13(18)11-8(2)9(6-14)12(22-11)15-10(17)7-16(3)23(4,19)20/h5,7H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDNETQFRGTBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN(C)S(=O)(=O)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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